molecular formula C16H16N2O3 B5934955 ethyl 2-[3-(acetylamino)phenyl]nicotinate

ethyl 2-[3-(acetylamino)phenyl]nicotinate

Cat. No.: B5934955
M. Wt: 284.31 g/mol
InChI Key: HAMOJTWCBHTBQO-UHFFFAOYSA-N
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Description

Ethyl 2-[3-(acetylamino)phenyl]nicotinate is an organic compound that belongs to the class of nicotinates It is characterized by the presence of an ethyl ester group attached to a nicotinic acid moiety, which is further substituted with a 3-(acetylamino)phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[3-(acetylamino)phenyl]nicotinate typically involves a multi-step process. One common method starts with the acylation of 3-aminobenzoic acid with acetic anhydride to form 3-(acetylamino)benzoic acid. This intermediate is then subjected to esterification with ethanol in the presence of a catalyst such as sulfuric acid to yield ethyl 3-(acetylamino)benzoate. Finally, a coupling reaction with nicotinic acid under appropriate conditions, such as using a coupling agent like dicyclohexylcarbodiimide (DCC), results in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[3-(acetylamino)phenyl]nicotinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine or reduce other functional groups present in the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

Ethyl 2-[3-(acetylamino)phenyl]nicotinate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 2-[3-(acetylamino)phenyl]nicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetylamino group can form hydrogen bonds with active sites, while the nicotinate moiety can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Ethyl 2-[3-(acetylamino)phenyl]nicotinate can be compared with other similar compounds, such as:

    Ethyl nicotinate: Lacks the acetylamino group, resulting in different biological activity and chemical reactivity.

    3-(Acetylamino)benzoic acid: Does not contain the nicotinate moiety, leading to different applications and properties.

    Nicotinic acid derivatives: Various derivatives with different substituents can exhibit unique biological and chemical properties.

Properties

IUPAC Name

ethyl 2-(3-acetamidophenyl)pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3/c1-3-21-16(20)14-8-5-9-17-15(14)12-6-4-7-13(10-12)18-11(2)19/h4-10H,3H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAMOJTWCBHTBQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=CC=C1)C2=CC(=CC=C2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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